molecular formula C12H19BrClN3 B598698 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride CAS No. 1199773-19-7

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride

Cat. No.: B598698
CAS No.: 1199773-19-7
M. Wt: 320.659
InChI Key: FVYJULXSGWDUGE-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride is a chemical compound that features a brominated pyridine ring and an ethyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride typically involves the following steps:

    Bromination of 5-methylpyridine: The starting material, 5-methylpyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Nucleophilic Substitution: The brominated intermediate is then subjected to nucleophilic substitution with 4-ethylpiperazine. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the product with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and nucleophilic substitution steps, ensuring higher yields and purity. Additionally, the use of automated systems for the hydrochloride formation step can enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Hydrogen gas in the presence of

Properties

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3.ClH/c1-3-15-4-6-16(7-5-15)12-11(13)8-10(2)9-14-12;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYJULXSGWDUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=N2)C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682414
Record name 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-19-7
Record name Piperazine, 1-(3-bromo-5-methyl-2-pyridinyl)-4-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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